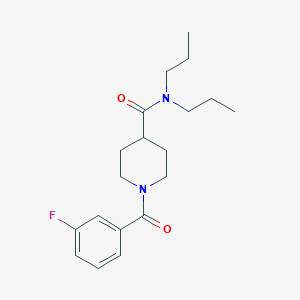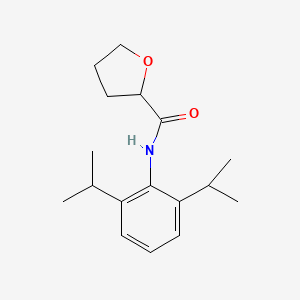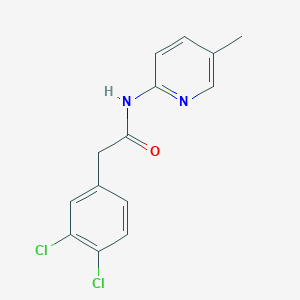
5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide
Vue d'ensemble
Description
5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide, also known as ABX-1431, is a small molecule drug that has gained significant attention in the field of neuroscience research. ABX-1431 is a potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which has been shown to have a wide range of physiological and biochemical effects.
Mécanisme D'action
5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide exerts its effects by inhibiting the activity of MAGL, which is responsible for the degradation of 2-AG. 2-AG is an endocannabinoid that acts as a retrograde neurotransmitter, modulating the release of neurotransmitters such as glutamate and GABA. By inhibiting MAGL, this compound increases the levels of 2-AG, leading to increased activation of cannabinoid receptors and modulation of neurotransmitter release. This mechanism of action has been shown to have a wide range of physiological and biochemical effects, including anti-inflammatory, analgesic, anxiolytic, and antidepressant properties.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation and pain, as well as anxiety and depression-like behaviors. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the increased levels of 2-AG, which modulates the release of neurotransmitters such as glutamate and GABA.
Avantages Et Limitations Des Expériences En Laboratoire
5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and has high purity and stability. Additionally, this compound has been extensively studied in preclinical models of neurological disorders, making it a well-characterized tool compound for studying the endocannabinoid system. However, there are also limitations to the use of this compound in lab experiments. For example, its effects may be dose-dependent and may vary depending on the specific experimental conditions. Additionally, the long-term effects of this compound on the endocannabinoid system and other physiological systems are not yet fully understood.
Orientations Futures
There are several future directions for research on 5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide. One area of focus is the development of more potent and selective inhibitors of MAGL, which may have improved therapeutic potential for the treatment of neurological disorders. Additionally, further research is needed to understand the long-term effects of this compound on the endocannabinoid system and other physiological systems. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, and to explore its potential for the treatment of neurological disorders such as anxiety, depression, and addiction.
In conclusion, this compound is a small molecule drug that has gained significant attention in the field of neuroscience research due to its potent inhibition of MAGL and its effects on the endocannabinoid system. This compound has been extensively studied in preclinical models of neurological disorders, and has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant properties. Further research is needed to fully understand the potential therapeutic applications of this compound, and to develop more potent and selective inhibitors of MAGL.
Applications De Recherche Scientifique
5-(1,3-benzodioxol-5-yl)-N-benzyl-3-isoxazolecarboxamide has been extensively studied in preclinical models of neurological disorders, including anxiety, depression, pain, and addiction. In these studies, this compound has been shown to have potent anti-inflammatory and analgesic effects, as well as anxiolytic and antidepressant properties. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential for the treatment of substance abuse disorders.
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-benzyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-18(19-10-12-4-2-1-3-5-12)14-9-16(24-20-14)13-6-7-15-17(8-13)23-11-22-15/h1-9H,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEUGHVCRVBYPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(cycloheptylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B4690046.png)
![N-[(4-chlorophenyl)(3-pyridinyl)methyl]-4-methylbenzamide](/img/structure/B4690053.png)
![(5-bromo-2,4-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B4690055.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dichlorobenzyl)-1-piperazinecarboxamide](/img/structure/B4690057.png)
![6-amino-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4690080.png)



![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B4690097.png)

![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-morpholinylcarbonyl)-2-pyrrolidinone](/img/structure/B4690105.png)
![4-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4690110.png)

![N-(3-chlorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4690156.png)